

GPR41 (FFAR3) as a Therapeutic Target for Obesity: A Technical Guide

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Compound of Interest		
Compound Name:	GPR41 agonist-1	
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Executive Summary

G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), has emerged as a compelling, albeit complex, therapeutic target for obesity and related metabolic disorders. Activated by short-chain fatty acids (SCFAs) produced by gut microbial fermentation of dietary fiber, GPR41 is strategically expressed in key metabolic tissues, including enteroendocrine cells, adipocytes, and sympathetic neurons. Its activation initiates a cascade of signaling events that influence energy homeostasis, appetite regulation, and glucose metabolism. This technical guide provides an in-depth overview of GPR41's core biology, summarizes key quantitative data, details relevant experimental protocols, and visualizes its signaling pathways, offering a comprehensive resource for researchers and drug development professionals in the field of obesity therapeutics.

Introduction to GPR41 (FFAR3)

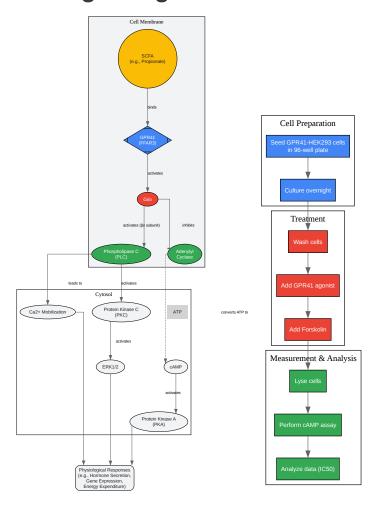
GPR41 is a G-protein coupled receptor that primarily couples to inhibitory G-proteins (Gi/o).[1] [2] Its natural ligands are SCFAs, with propionate and butyrate being the most potent activators.[3][4] The expression of GPR41 in various metabolic tissues underscores its potential role in regulating systemic energy balance.[1] Dysregulation of the gut microbiome and subsequent alterations in SCFA production have been linked to metabolic diseases like obesity, further highlighting the therapeutic potential of targeting GPR41.



GPR41 Signaling Pathways

Upon activation by SCFAs, GPR41 initiates downstream signaling primarily through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the βγ-subunits of the dissociated G-protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Diagram: GPR41 Signaling Cascade



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